molecular formula C14H18O3 B14573738 8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione CAS No. 61465-30-3

8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione

Cat. No.: B14573738
CAS No.: 61465-30-3
M. Wt: 234.29 g/mol
InChI Key: QINPLNQFTICDSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione typically involves the extraction from natural sources such as Inula hupehensis. The plant material is dried, powdered, and extracted using solvents like 95% aqueous ethanol . The extract is then subjected to various chromatographic techniques to isolate the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic organic chemistry may provide alternative routes for its large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Various substitution reactions can occur, particularly at the methylidene group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione has several scientific research applications:

    Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.

    Biology: The compound is investigated for its role as a plant metabolite and its biological activities.

    Medicine: Research explores its potential anti-inflammatory properties.

    Industry: Its unique structure makes it a candidate for developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione involves its interaction with various molecular targets. It is believed to exert its effects by modulating specific pathways related to inflammation and cellular metabolism . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione is unique due to its specific substitution pattern and biological activities. Its methylidene group at position 3 and methyl groups at positions 4a and 8 distinguish it from other similar compounds.

Properties

CAS No.

61465-30-3

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

5-methyl-1-methylidene-4,5,5a,6,7,8a,9,9a-octahydro-3aH-azuleno[6,7-b]furan-2,8-dione

InChI

InChI=1S/C14H18O3/c1-7-5-13-10(8(2)14(16)17-13)6-11-9(7)3-4-12(11)15/h7,9-11,13H,2-6H2,1H3

InChI Key

QINPLNQFTICDSO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CC3C1CCC3=O)C(=C)C(=O)O2

Origin of Product

United States

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